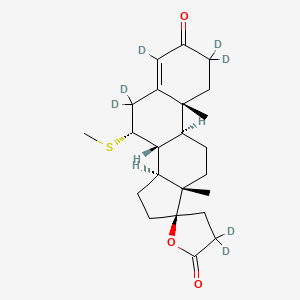

7alpha-Thiomethyl spironolactone-d7

Description

Origin and Significance as a Metabolite of Spironolactone (B1682167) in Experimental Systems

Spironolactone, a potassium-sparing diuretic and aldosterone (B195564) antagonist, undergoes extensive and complex metabolism in the body. For many years, canrenone (B1668266) was considered its principal active metabolite. However, more recent and specific analytical methods, such as high-performance liquid chromatography (HPLC), have revealed that 7alpha-thiomethyl spironolactone is, in fact, a major circulating metabolite following the administration of spironolactone. nih.govclinicaltrials.govnih.gov Studies have shown that 7alpha-thiomethyl spironolactone contributes significantly to the therapeutic effects of the parent drug. nih.gov

Rationale for Deuterium (B1214612) Labeling in Biomedical and Pharmaceutical Research

The use of stable isotope-labeled compounds, such as 7alpha-Thiomethyl spironolactone-d7 (B12422187), is a cornerstone of modern bioanalytical techniques, particularly those involving mass spectrometry (MS). upenn.edu Deuterium (a stable, non-radioactive isotope of hydrogen) labeling creates a compound that is chemically identical to the endogenous or drug-derived molecule of interest but has a higher molecular weight. This mass difference is easily distinguishable by a mass spectrometer.

When used as an internal standard in quantitative assays like liquid chromatography-mass spectrometry (LC-MS/MS), 7alpha-Thiomethyl spironolactone-d7 is added in a known concentration to biological samples (e.g., plasma, urine) prior to sample preparation and analysis. Because the deuterated standard behaves identically to the non-deuterated analyte during extraction, chromatography, and ionization, it effectively corrects for any sample loss or variability in the analytical process. This results in highly accurate and precise quantification of the target analyte, which is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. elsevierpure.comuni-muenchen.de

Current Research Landscape and Future Directions for the Deuterated Compound

The current research landscape for this compound is predominantly centered on its application in the development and validation of robust bioanalytical methods for the simultaneous determination of spironolactone and its metabolites. nih.govusp.brscielo.br While many published methods describe the analysis of the non-deuterated form, the principles and validation parameters established in these studies are directly applicable to methods employing the deuterated standard.

These analytical methods are critical for:

Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) of spironolactone and its active metabolites. clinicaltrials.govnih.gov

Bioequivalence Studies: Comparing the bioavailability of different formulations of spironolactone. elsevierpure.com

Metabolic Profiling: Gaining a deeper understanding of the complex metabolic pathways of spironolactone in various physiological and pathological conditions.

Future research will likely continue to rely on the use of this compound and other deuterated metabolites to further refine our understanding of spironolactone's pharmacology. This includes investigating potential drug-drug interactions, studying the drug's metabolism in specific patient populations (e.g., individuals with hepatic or renal impairment), and exploring the role of individual metabolites in both the therapeutic and potential adverse effects of spironolactone. The availability of high-purity deuterated standards is indispensable for the precision and reliability of these future investigations.

Detailed Research Findings

The development of reliable analytical methods is paramount for the study of spironolactone and its metabolites. The following tables summarize typical parameters from bioanalytical method validation studies for the quantification of spironolactone and its metabolites, which are foundational for the application of this compound as an internal standard.

Table 1: Chromatographic and Mass Spectrometric Conditions

| Parameter | Typical Value/Condition |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Column | C18 reverse-phase |

| Mobile Phase | A mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., formic acid, ammonium (B1175870) acetate) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Internal Standard | Deuterated analog (e.g., Spironolactone-d7, this compound) |

Table 2: Bioanalytical Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |

| Stability | Analyte stability established under various storage and handling conditions |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H32O3S |

|---|---|

Molecular Weight |

395.6 g/mol |

IUPAC Name |

(7R,8R,9S,10R,13S,14S,17R)-2,2,3',3',4,6,6-heptadeuterio-10,13-dimethyl-7-methylsulfanylspiro[7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+/m0/s1/i4D2,7D2,12D,13D2 |

InChI Key |

FWRDLPQBEOKIRE-JHULEAHOSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C2([2H])[2H])SC)CC[C@@]45CC(C(=O)O5)([2H])[2H])C)C |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Research Applications

Synthetic Pathways to 7α-Thiomethyl Spironolactone (B1682167)

The synthesis of 7α-Thiomethyl spironolactone is a critical step in accessing its deuterated analogue. This process typically involves the strategic introduction of a thiomethyl group at the 7α-position of the spironolactone scaffold.

Thioalkylation of 7α-Thio Spironolactone

A primary and efficient route to 7α-Thiomethyl spironolactone involves the thioalkylation of its precursor, 7α-Thio spironolactone. nih.gov This reaction specifically targets the thiol group at the 7α-position for methylation. The process begins with the deprotonation of the thiol group to form a more nucleophilic thiolate anion, which then reacts with a methylating agent. This targeted approach ensures the selective formation of the desired 7α-thiomethyl ether.

Role of Specific Reagents and Reaction Conditions (e.g., Hünig's Base)

The success of the thioalkylation reaction is highly dependent on the choice of reagents and the optimization of reaction conditions. A notable and practical method employs Hünig's base (N,N-Diisopropylethylamine) in the synthesis of 7α-thiomethyl spironolactone from 7α-thio spironolactone. nih.gov Hünig's base, a non-nucleophilic organic base, is particularly effective in deprotonating the thiol group of 7α-Thio spironolactone without competing in the subsequent alkylation step. This method has been shown to produce the desired product in very good yields. nih.gov The reaction is typically carried out in a suitable solvent like acetonitrile (B52724). This procedure is not only efficient for preparing 7α-thiomethyl spironolactone but also adaptable for synthesizing other 7α-thioether and thioester derivatives. nih.gov

Preparation of 7α-Thiomethyl Spironolactone-d7 (B12422187)

The synthesis of isotopically labeled compounds such as 7α-Thiomethyl spironolactone-d7 is essential for modern drug metabolism and pharmacokinetic (DMPK) studies. The introduction of deuterium (B1214612) atoms allows for the differentiation of the labeled compound from its endogenous or non-labeled counterparts in mass spectrometry-based analyses.

Deuterium Incorporation Strategies for Isotopic Labeling

The key to preparing 7α-Thiomethyl spironolactone-d7 lies in the use of a deuterated methylating agent during the thioalkylation of 7α-Thio spironolactone. Instead of a standard methyl source, a deuterated methyl iodide (CD3I) or a similar deuterated reagent is used. This strategy ensures the direct and specific incorporation of a trideuteromethyl group (-CD3) at the 7α-thio position. Further deuterium atoms can be strategically introduced at other positions on the spironolactone molecule if required, though the focus for 7α-Thiomethyl spironolactone-d7 is typically on the thiomethyl group. The use of deuterated analogs has gained significant attention due to its potential to influence the pharmacokinetic profiles of drugs. medchemexpress.com

Optimization of Reaction Yields and Purity for Labeled Analogues

Achieving high yields and purity is paramount when synthesizing isotopically labeled standards to ensure the accuracy of subsequent analytical studies. The reaction conditions for the synthesis of 7α-Thiomethyl spironolactone-d7 are analogous to those for the non-labeled compound, but may require specific optimization to maximize the incorporation of the deuterium label and minimize isotopic scrambling. nih.gov Purification is typically achieved through chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate the desired deuterated product from any unreacted starting materials or by-products. esschemco.com The final product's purity and isotopic enrichment are confirmed using analytical methods like HPLC and mass spectrometry.

Synthesis of Novel Derivatives for Structure-Activity Relationship (SAR) Studies

The synthetic pathways developed for 7α-Thiomethyl spironolactone can be extended to create a library of novel derivatives for Structure-Activity Relationship (SAR) studies. nih.gov SAR studies are crucial for understanding how modifications to a molecule's structure affect its biological activity, providing valuable insights for the design of more potent and selective drugs. rsc.orgresearchgate.net

By varying the alkyl or acyl group introduced at the 7α-thio position, researchers can systematically probe the steric and electronic requirements for optimal interaction with its biological targets, such as the mineralocorticoid receptor. For instance, replacing the methyl group with larger alkyl chains or functionalized moieties can provide data on the size and nature of the binding pocket. The synthesis of such derivatives often follows the same fundamental thioalkylation or thioesterification protocols, demonstrating the versatility of the established synthetic methodology. nih.gov These investigations are essential for the rational design of new therapeutic agents with improved pharmacological profiles. nih.gov

Generation of Thioether and Thioester Analogues for Mechanistic Probes

The generation of thioether and thioester analogues of spironolactone is a key area of research for probing structure-activity relationships (SAR) and investigating the metabolic pathways of this important pharmaceutical agent. nih.gov The introduction of a sulfur-containing moiety at the 7α-position of the steroid nucleus creates compounds that can serve as valuable tools for understanding the mechanism of action and identifying key structural features responsible for biological activity.

A practical and efficient method for the synthesis of 7α-thioether and 7α-thioester derivatives of spironolactone has been developed, starting from 7α-thiospironolactone. nih.gov This method involves the thioalkylation of 7α-thiospironolactone using Hünig's base, which provides the desired products in high yields with a simple work-up procedure. nih.gov This synthetic strategy has been successfully employed to create a library of analogues with diverse substituents at the 7α-position.

The primary motivation for synthesizing these analogues is to explore their potential as mechanistic probes. researchgate.net For instance, a series of 7α-thioalkyl and 7α-thioaryl derivatives of spironolactone have been synthesized to investigate their inhibitory effects on type II 17β-hydroxysteroid dehydrogenase (17β-HSD). researchgate.net These studies have revealed that the presence of a bulky side-chain at the 7α-position, in conjunction with the 17-spiro-γ-lactone pharmacophore, is crucial for inhibitory potency. researchgate.net Specifically, a para-substituted benzylthio group at the 7α-position was found to enhance the inhibitory activity of the spironolactone derivatives on type II 17β-HSD. researchgate.net

The synthesis of these analogues not only facilitates a deeper understanding of the structural requirements for biological activity but also provides access to important metabolites for pharmacokinetic studies. nih.gov One of the most significant metabolites of spironolactone is 7α-thiomethyl spironolactone. nih.govwikipedia.org The synthetic methods developed for generating thioether derivatives provide an efficient and safe route to access this key metabolite. nih.gov

Below are interactive data tables summarizing the synthesis of various 7α-thioether and thioester derivatives of spironolactone.

Table 1: Synthesis of 7α-Thioether Derivatives of Spironolactone

| Entry | Alkylating/Arylating Agent | Base | Solvent | Product | Yield (%) |

| 1 | Methyl iodide | Hünig's base | Acetonitrile | 7α-Methylthio spironolactone | 95 |

| 2 | Ethyl iodide | Hünig's base | Acetonitrile | 7α-Ethylthio spironolactone | 92 |

| 3 | Benzyl bromide | Hünig's base | Acetonitrile | 7α-Benzylthio spironolactone | 98 |

| 4 | p-Nitrobenzyl bromide | Hünig's base | Acetonitrile | 7α-(p-Nitrobenzyl)thio spironolactone | 96 |

Data sourced from Agusti et al., 2013. nih.gov

Table 2: Synthesis of 7α-Thioester Derivatives of Spironolactone

| Entry | Acylating Agent | Base | Solvent | Product | Yield (%) |

| 1 | Acetyl chloride | Hünig's base | Acetonitrile | 7α-Acetylthio spironolactone | 90 |

| 2 | Benzoyl chloride | Hünig's base | Acetonitrile | 7α-Benzoylthio spironolactone | 88 |

Data sourced from Agusti et al., 2013. nih.gov

These synthetic methodologies provide a robust platform for the continued exploration of spironolactone analogues as mechanistic probes, contributing to a more profound understanding of their therapeutic effects and metabolic fate.

Metabolism and Biotransformation Pathways in Experimental Models

Formation of 7α-Thiomethyl Spironolactone (B1682167) from Spironolactone

The generation of 7α-thiomethyl spironolactone from spironolactone is a multi-step process involving initial deacetylation followed by methylation. nih.gov

Studies utilizing guinea pig models have been instrumental in elucidating the sites of 7α-thiomethyl spironolactone formation. Research has shown that both hepatic (liver) and renal (kidney) microsomes are capable of metabolizing spironolactone. nih.gov The initial step in this pathway is the rapid conversion of spironolactone to an intermediate metabolite, 7α-thiospironolactone, which is the sole metabolite formed in the absence of other co-factors. nih.govnih.gov This deacetylation reaction is catalyzed by microsomal esterases found in these tissues. nih.gov

The subsequent and crucial step in the formation of 7α-thiomethyl spironolactone is the methylation of the 7α-thiospironolactone intermediate. nih.gov This reaction is dependent on the presence of S-adenosylmethionine (SAM), which serves as the methyl group donor. nih.govnih.gov In the presence of SAM, microsomal preparations from both the liver and kidney convert 7α-thiospironolactone into 7α-thiomethyl spironolactone. nih.gov The enzyme responsible for this S-methylation is a thiol methyltransferase. nih.gov Studies have determined that maximal enzyme activity for this conversion is achieved with SAM concentrations ranging from 25 to 200 microMolar. nih.gov

To determine the specific metabolic route, the potential involvement of the C-S lyase pathway was investigated. nih.gov Carbon-sulfur lyases are enzymes known to break carbon-sulfur bonds. nih.gov In vivo studies in guinea pigs were conducted by administering either spironolactone or its dethioacetylated derivative, canrenone (B1668266). Analysis of plasma metabolites revealed that both 7α-thiomethyl spironolactone and canrenone were present in animals treated with spironolactone. However, in the canrenone-treated group, only canrenone was identified in the plasma. nih.gov These findings suggest that the formation of 7α-thiomethyl spironolactone proceeds through the deacetylation and subsequent methylation of the thiol group, and likely does not involve a C-S lyase pathway. nih.gov

Research comparing the metabolic capacity of different tissues indicates that the liver is the more active site for the biotransformation of spironolactone.

Deacetylation: The initial rate of 7α-thiospironolactone production from spironolactone is greater in liver microsomes than in kidney microsomes. nih.gov Microsomal deacetylation activity is highest in the liver and kidney compared to other tissues like the adrenal glands and testes. nih.gov

Methylation: The rate of methylation, converting 7α-thiospironolactone to 7α-thiomethyl spironolactone, is also significantly higher in the liver. The methylation rate in liver microsomes is three to four times greater than in kidney microsomes. nih.gov

Despite the difference in metabolic rates, the affinity of the methyltransferase enzyme for its substrate, 7α-thiospironolactone, is similar in both tissues, with a Km value of approximately 30 microMolar. nih.gov

Table 1: Comparative Metabolism of Spironolactone in Guinea Pig Tissues

| Metabolic Step | Tissue | Relative Rate | Key Enzyme/Cofactor | Citation |

|---|---|---|---|---|

| Deacetylation (Spironolactone → 7α-Thiospironolactone) | Liver | Higher | Microsomal Esterases | nih.gov, nih.gov |

| Kidney | Lower | Microsomal Esterases | nih.gov, nih.gov | |

| Methylation (7α-Thiospironolactone → 7α-Thiomethyl Spironolactone) | Liver | 3-4x Higher than Kidney | Thiol Methyltransferase / SAM | nih.gov |

| Kidney | Lower | Thiol Methyltransferase / SAM | nih.gov |

Secondary Metabolites of 7α-Thiomethyl Spironolactone

Once formed, 7α-thiomethyl spironolactone can undergo further metabolism, leading to the creation of secondary metabolites.

Metabolic pathways show that 7α-thiomethyl spironolactone can be hydroxylated to form other derivatives. Among the identified secondary metabolites are 3α-hydroxy-7α-thiomethyl spironolactone and 3β-hydroxy-7α-thiomethyl spironolactone. drugbank.com These compounds represent further steps in the biotransformation cascade of spironolactone.

Table 2: Identified Secondary Metabolites

| Parent Compound | Metabolite | Type of Reaction | Citation |

|---|---|---|---|

| 7α-Thiomethyl spironolactone | 3α-Hydroxy-7α-thiomethyl spironolactone | Hydroxylation | drugbank.com |

| 7α-Thiomethyl spironolactone | 3β-Hydroxy-7α-thiomethyl spironolactone | Hydroxylation | drugbank.com |

Unraveling the Metabolic Journey and Environmental Profile of 7alpha-Thiomethyl spironolactone-d7 (B12422187)

The deuterated compound, 7alpha-Thiomethyl spironolactone-d7, serves as a valuable tool in unraveling the complex metabolic pathways and environmental fate of its parent compound, spironolactone. This article delves into the scientific understanding of its biotransformation in experimental models and its degradation in aquatic systems, focusing on key metabolic products.

This compound is a stable isotope-labeled version of 7alpha-Thiomethyl spironolactone, a primary and pharmacologically active metabolite of the diuretic and antihypertensive drug, spironolactone. The incorporation of deuterium (B1214612) atoms allows for precise tracking and quantification in complex biological and environmental matrices, providing crucial insights into its metabolic transformations and environmental persistence.

The metabolism of spironolactone is extensive, leading to a variety of active metabolites. Among these, the sulfur-containing derivatives play a significant role in its therapeutic effects. The biotransformation of 7alpha-Thiomethyl spironolactone, and by extension its deuterated analog, involves several key enzymatic reactions, primarily occurring in the liver.

Formation of 6β-Hydroxy-7α-Thiomethyl Spironolactone

A major metabolic pathway for 7alpha-Thiomethyl spironolactone is the introduction of a hydroxyl group at the 6β-position, forming 6β-Hydroxy-7α-Thiomethyl spironolactone. mdpi.commdpi.com This hydroxylation reaction is a critical step in the further metabolism of the compound.

This biotransformation is catalyzed by cytochrome P450 (P450) enzymes, a superfamily of monooxygenases that play a central role in the metabolism of a vast array of xenobiotics. nih.gov While the specific P450 isozymes responsible for the 6β-hydroxylation of 7alpha-Thiomethyl spironolactone are not definitively identified in all experimental models, the P450 system is known to be responsible for similar steroid hydroxylation reactions. The mechanism involves the activation of molecular oxygen and its insertion into the steroid nucleus. researchgate.net

| Metabolite | Precursor | Key Enzymatic Process |

| 6β-Hydroxy-7α-Thiomethyl Spironolactone | 7alpha-Thiomethyl spironolactone | 6β-hydroxylation |

This table summarizes the formation of 6β-Hydroxy-7α-Thiomethyl Spironolactone.

Sulfoxidation Products: 7α-Methylsulfinyl- and 7α-Methylsulfonylspironolactone

Another significant metabolic route for 7alpha-Thiomethyl spironolactone involves the oxidation of the sulfur atom. This process, known as sulfoxidation, leads to the formation of two key metabolites: 7α-Methylsulfinylspironolactone (the sulfoxide) and, with further oxidation, 7α-Methylsulfonylspironolactone (the sulfone).

The initial sulfoxidation to 7α-Methylsulfinylspironolactone is primarily mediated by flavin-containing monooxygenases (FMOs). nih.govwikipedia.org FMOs are a distinct class of enzymes that specialize in the oxygenation of soft nucleophiles, such as the sulfur atom in the thiomethyl group of the spironolactone metabolite. This reaction is dependent on NADPH and molecular oxygen. wikipedia.org

Further oxidation of the sulfoxide (B87167) to the sulfone metabolite, 7α-Methylsulfonylspironolactone, can also occur, although the specific enzymatic pathways for this second oxidation step are less well-characterized but are thought to also involve P450 enzymes.

| Product | Precursor | Key Enzymatic Process |

| 7α-Methylsulfinylspironolactone | 7alpha-Thiomethyl spironolactone | Sulfoxidation |

| 7α-Methylsulfonylspironolactone | 7α-Methylsulfinylspironolactone | Sulfoxidation |

This table outlines the sulfoxidation pathway of 7alpha-Thiomethyl spironolactone.

Environmental Degradation Pathways and Metabolite Fate in Aquatic Systems

The widespread use of spironolactone has led to its detection, along with its metabolites, in various aquatic environments. Understanding the environmental fate of these compounds is crucial for assessing their potential ecological impact.

Studies have shown that spironolactone itself can undergo degradation in aquatic systems. A primary degradation pathway is the hydrolysis of the thioacetate (B1230152) group, leading to the formation of canrenone, another major active metabolite. This process is particularly accelerated in the presence of activated sludge in wastewater treatment plants.

Advanced Analytical Methodologies and Quantification Strategies

Application of 7α-Thiomethyl Spironolactone-d7 (B12422187) as an Internal Standard in Mass Spectrometry

In the realm of quantitative analysis by mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for variability in sample preparation and instrument response. 7α-Thiomethyl spironolactone-d7, with its deuterium (B1214612) atoms, is an ideal SIL-IS for the quantification of 7α-thiomethyl spironolactone (B1682167). medchemexpress.com Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during extraction, chromatography, and ionization. medchemexpress.com This co-elution and co-ionization allow for the accurate normalization of the analyte's signal, compensating for any matrix effects or fluctuations in the mass spectrometer's performance. The use of a deuterated analog like spironolactone-d6 (B12371441) has also been successfully applied for the determination of the parent drug, spironolactone, in human plasma. elsevierpure.com

Chromatographic Separation Techniques

The complexity of biological matrices necessitates robust chromatographic separation techniques to isolate spironolactone and its metabolites, including 7α-thiomethyl spironolactone, from endogenous interferences.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as a powerful tool for the analysis of spironolactone and its metabolites due to its high resolution, sensitivity, and speed. upenn.edu The use of sub-2 µm particle columns in UPLC systems allows for sharper and narrower peaks, leading to improved separation efficiency. In one method, a YMC-Triart C18 analytical column (150 × 3.0 mm, 3 μm) was used for the chromatographic separation. researchgate.net This high-resolution separation is critical, especially considering the in-source fragmentation of spironolactone, which can produce ions identical to its metabolite, canrenone (B1668266). nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC coupled with mass spectrometry remains a widely used and reliable technique for the quantification of spironolactone and its metabolites. Various HPLC methods have been developed, often employing C18 reversed-phase columns. nih.govusp.br For instance, a method for the simultaneous determination of spironolactone and canrenone utilized a C18 column with an isocratic mobile phase of 0.1% (v/v) formic acid in a methanol-water mixture. usp.br Another study detailed an HPLC assay for spironolactone and its metabolites in rat serum, highlighting the small sample volume requirement. nih.gov HPLC-MS/MS methods provide enhanced selectivity and sensitivity by utilizing multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte. nih.govnih.gov

Optimization of Chromatographic Resolution for Metabolite Profiling

Achieving optimal chromatographic resolution is paramount for the accurate profiling of spironolactone metabolites. This often involves the careful selection of the stationary phase, mobile phase composition, and gradient elution parameters. For example, the addition of tetrahydrofuran (B95107) (THF) to the mobile phase has been shown to accelerate the retention of spironolactone and 7α-thiomethyl spironolactone, leading to a cleaner separation from canrenone. researchgate.net The optimization of mobile phase strength and selectivity is a key strategy to improve resolution. libretexts.org In some cases, unique solvent compositions, such as methanol-water with 10 mM ammonium (B1175870) acetate (B1210297), have been necessary to achieve sufficient separation of spironolactone and canrenone. nih.gov

Mass Spectrometric Detection Techniques

The choice of ionization source and detection mode is critical for achieving the desired sensitivity and specificity in the analysis of 7α-thiomethyl spironolactone.

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is a well-established ionization technique in mass spectrometry (MS) that is particularly suited for the analysis of thermally stable compounds with low to medium polarity and molecular weights typically below 1500 Da. wikipedia.orgencyclopedia.pub This makes it an effective method for steroids and their metabolites. wikipedia.orgnih.gov The APCI process involves several stages, beginning with the complete vaporization of the liquid chromatography eluate. This mixture of solvent and sample vapor is then ionized through ion-molecule reactions initiated by a corona discharge. wikipedia.orgnih.gov

In positive ion mode, proton transfer from reactant gas ions to the analyte molecules typically forms protonated molecules, [M+H]⁺. nih.gov APCI is considered a "soft" ionization technique because it generally results in minimal fragmentation, producing spectra dominated by the intact molecular species. wikipedia.orgnih.gov This characteristic is advantageous for quantitative analysis where the molecular ion is the primary target. The technique's robustness has made it popular for trace analysis in pharmacology for the detection of drug metabolites. wikipedia.orgencyclopedia.pub Furthermore, studies have shown that for some drugs and their co-eluting stable-isotope labeled internal standards, APCI can lead to a mutual enhancement of ionization response, which can influence assay sensitivity. nih.gov

Multiple Reaction Monitoring (MRM) for Enhanced Sensitivity and Specificity

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) scan mode that provides exceptional sensitivity and specificity, making it the gold standard for quantification in complex matrices. forensicrti.org The process involves a triple quadrupole mass spectrometer where the first quadrupole selects a specific precursor ion (e.g., the [M+H]⁺ of 7alpha-Thiomethyl spironolactone-d7). This selected ion is then fragmented in the second quadrupole through collision-induced dissociation (CID). Finally, the third quadrupole selects a specific, characteristic product ion to be monitored by the detector. forensicrti.org

This precursor-to-product ion transition is highly specific to the analyte's chemical structure, significantly reducing background noise and matrix interference. For robust analytical methods, it is standard practice to monitor at least two transitions per analyte—one for quantification and a second for qualification. forensicrti.org

In the analysis of spironolactone and its metabolites, specific MRM transitions are crucial. For instance, a common transition for spironolactone is the precursor ion m/z 341.2 fragmenting to the product ion m/z 107.2. elsevierpure.comresearchgate.net For its deuterated d6-internal standard, the corresponding transition is m/z 347.1 → m/z 107.2. elsevierpure.comresearchgate.net A significant analytical challenge is that 7-alpha-methylthiospironolactone (the non-deuterated analog) can undergo in-source fragmentation, losing its thiomethyl group and becoming indistinguishable by mass from another metabolite, canrenone. nih.gov This makes chromatographic separation essential to prevent analytical interference. nih.gov Given that this compound is the deuterated form of 7-alpha-methylthiospironolactone, similar fragmentation behavior is expected, necessitating careful method development.

Table 1: Example MRM Transitions for Spironolactone and its Analogs

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Spironolactone | 341.2 | 107.2 | Commonly used for quantification. elsevierpure.comresearchgate.net |

| Spironolactone-d6 (IS) | 347.1 | 107.2 | Internal standard for spironolactone. elsevierpure.comresearchgate.net |

| 7-alpha-methylthiospironolactone | Variable | Variable | Subject to in-source fragmentation, can interfere with canrenone detection. nih.gov |

| This compound | ~424.2 (Predicted [M+H]⁺) | Dependent on fragmentation | As the internal standard, its transitions must be optimized to be free from interference. |

Sample Preparation Techniques for Complex Biological Matrices

Extracting this compound and its target analytes from complex biological matrices like plasma or urine is a critical step to remove interferences and ensure reliable quantification. Several techniques are commonly employed.

Protein Precipitation

Protein Precipitation (PPT) is a straightforward and widely used method for sample cleanup. It involves adding an organic solvent, typically acetonitrile (B52724), to the plasma sample to denature and precipitate proteins. nih.gov The sample is then centrifuged, and the clear supernatant containing the analyte of interest is collected for analysis. This method is noted for its simplicity and speed. In a highly sensitive LC-MS/MS method for spironolactone and its metabolites, a simple protein precipitation step was sufficient for sample preparation, requiring only 50 μL of plasma. nih.govnih.gov

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a more selective sample preparation technique that separates compounds based on their physical and chemical properties. thermofisher.com For spironolactone and its metabolites, a method involving sequential extraction on C18 and CN solid-phase cartridges has been successfully developed. nih.gov This procedure demonstrated high analyte recoveries of over 80% in plasma and 72% in urine, with excellent precision and accuracy. nih.gov In some methods, SPE is used as a secondary cleanup step after an initial protein precipitation to achieve even cleaner extracts, which is particularly beneficial for reducing matrix effects in LC-MS/MS analysis. nih.gov

Liquid-Liquid Extraction

Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov It is effective for separating analytes from matrix components. Various solvent systems have been validated for the extraction of spironolactone and its metabolites from plasma. elsevierpure.comnih.govresearchgate.net The choice of solvent can be optimized to maximize recovery and minimize the co-extraction of interfering substances.

Table 2: Comparison of Sample Preparation Techniques for Spironolactone and its Metabolites

| Technique | Method Details | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Addition of acetonitrile to plasma. nih.gov | Simple, fast, requires small sample volume. nih.govnih.gov | Less selective, may result in significant matrix effects. |

| Solid Phase Extraction (SPE) | Sequential use of C18 and CN cartridges. nih.gov | High selectivity, good recovery (>80%), reduces matrix effects. nih.gov | More complex and time-consuming than PPT. |

| Liquid-Liquid Extraction (LLE) | Use of organic solvents like methyl tert-butyl ether/methylene (B1212753) chloride (8:2 v/v) or methylene chloride/ethyl acetate (20:80, v/v). elsevierpure.comresearchgate.net | High recovery (>80%), effective cleanup. nih.gov | Can be labor-intensive, requires larger solvent volumes. |

Signal Enhancement Strategies in LC-MS/MS (e.g., Eluent Additives like Ammonium Fluoride)

Achieving very low limits of quantification is often necessary in analytical studies. While sample preparation and instrument settings are key, the composition of the mobile phase can also have a dramatic impact on signal intensity. The use of eluent additives is a powerful strategy for signal enhancement in LC-MS/MS.

For the analysis of spironolactone and its metabolites, including 7-alpha-methylthiospironolactone, the addition of ammonium fluoride (B91410) (NH₄F) to the mobile phase has been shown to produce a remarkable increase in signal intensity. nih.govnih.gov In one study, using ammonium fluoride as an eluent additive amplified the signal from the analytes in plasma by an average of 70 times compared to analysis without it. nih.gov This significant signal enhancement enabled the development of a highly sensitive assay with a lower limit of quantification near 0.5 ng/mL, using only 50 μL of plasma. nih.govnih.gov This strategy is particularly valuable when analyzing samples of limited volume, such as those from pediatric patients. nih.gov

Method Validation Parameters in Bioanalytical Research (Linearity, Limit of Quantification, Accuracy, Precision for Research Applications)

The validation of bioanalytical methods is a critical process in drug discovery and development, ensuring that the data generated is reliable and reproducible. When utilizing a stable isotope-labeled internal standard such as this compound, specific validation parameters are assessed to establish the method's performance characteristics. The use of a deuterated internal standard is highly recommended by regulatory bodies as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variability. kcasbio.comaptochem.com

The primary purpose of incorporating a stable isotope-labeled internal standard (SIL-IS) like this compound is to account for potential matrix effects, which are variations in the analytical response caused by other components in the biological sample. kcasbio.com The SIL-IS co-elutes with the non-labeled analyte, experiencing similar ionization suppression or enhancement in the mass spectrometer, which allows for more accurate quantification. kcasbio.comaptochem.com However, even with SIL-IS, potential issues such as different retention times or recoveries compared to the analyte can occur and must be evaluated during method validation. scispace.com

Detailed Research Findings

While specific validation data for methods employing this compound as an internal standard is often proprietary, the performance parameters can be illustrated by examining a validated high-performance liquid chromatography (HPLC) method for the simultaneous determination of its non-deuterated counterpart, 7alpha-thiomethyl spironolactone, along with spironolactone and canrenone in human plasma. nih.gov Such studies establish the foundational performance metrics that a method using the deuterated standard would also be required to meet.

Linearity

The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the analysis of 7alpha-thiomethyl spironolactone in human plasma, a linear relationship was established over a specific concentration range. nih.gov

| Parameter | Value |

| Analyte | 7alpha-Thiomethyl spironolactone |

| Concentration Range | 10-600 ng/mL |

| Method | HPLC with UV detection |

This table illustrates the established linear range for the non-deuterated analogue of the target compound. nih.gov

Limit of Quantification (LOQ)

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. For the bioanalytical method determining 7alpha-thiomethyl spironolactone, the precision and accuracy at the LOQ were reported to be within 12-15%. nih.gov

Accuracy and Precision

Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. Precision describes the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. fda.gov For the analysis of 7alpha-thiomethyl spironolactone, the precision and accuracy were confirmed with relative standard deviations (RSD) below 10% for various concentrations, and between 12-15% at the limit of quantification. nih.gov

| Concentration Level | Relative Standard Deviation (RSD) |

| Quality Control Samples | < 10% |

| Limit of Quantification (LOQ) | 12-15% |

This table presents the precision data for the bioanalytical method for the non-deuterated analogue of the target compound. nih.gov

The use of a deuterated internal standard like this compound is intended to ensure that these parameters of linearity, accuracy, and precision are robustly maintained, providing confidence in the bioanalytical data generated for pharmacokinetic or other research applications. kcasbio.comaptochem.com

Applications in Mechanistic and Pharmacological Research Non Clinical Models

Investigation of Mineralocorticoid Receptor (MR) Antagonism in Experimental Systems

7alpha-Thiomethyl spironolactone (B1682167) is a potent antagonist of the mineralocorticoid receptor (MR), and this activity is central to the therapeutic effects of spironolactone.

Studies utilizing animal tissues have been fundamental in elucidating the interaction between 7alpha-Thiomethyl spironolactone and the MR. In experiments with guinea pig kidneys, 7alpha-Thiomethyl spironolactone was identified as the major metabolite of spironolactone that binds to cytosolic mineralocorticoid receptors nih.gov. The binding of this metabolite is competitive, as demonstrated by its displacement from the receptor fraction by varying concentrations of aldosterone (B195564) nih.gov. Research involving rat kidney slice preparations has also been a standard method to establish structure-activity relationships for various spirolactone derivatives, confirming the importance of the 7α-position modification for receptor affinity eshonline.org. While specific binding affinity data for 7alpha-Thiomethyl spironolactone in rat kidney slices is not detailed in the provided search results, the parent compound, spironolactone, has a known IC50 value for the mineralocorticoid receptor.

Table 1: Mineralocorticoid Receptor Antagonism of Spironolactone

This table shows the concentration of spironolactone required for 50% inhibition (IC50) of the mineralocorticoid receptor, providing a benchmark for the activity of its metabolites.

| Compound | Receptor | IC50 (nM) |

|---|---|---|

| Spironolactone | Mineralocorticoid Receptor | 24 |

Studies on Androgen Receptor (AR) Antagonism and Binding Affinities in Experimental Systems (e.g., Rat Ventral Prostate AR)

In addition to its antimineralocorticoid activity, 7alpha-Thiomethyl spironolactone exhibits antiandrogenic properties through its interaction with the androgen receptor (AR). Research has quantified its binding affinity in tissues such as the rat ventral prostate.

7alpha-Thiomethyl spironolactone and its precursor, 7α-thiospironolactone, show a similar affinity for the androgen receptor in the rat ventral prostate as the parent compound, spironolactone wikipedia.orgwikipedia.org. However, this affinity is considerably lower than that of the endogenous androgen, dihydrotestosterone (DHT). The relative binding affinity of these compounds for the rat prostate AR is estimated to be between 3.0% and 8.5% of that of DHT wikipedia.orgwikipedia.org. This interaction is believed to be the mechanism behind the antiandrogenic side effects observed with spironolactone treatment nih.govcdnsciencepub.comthebiogrid.org.

Table 2: Comparative Binding Affinity for Rat Ventral Prostate Androgen Receptor (AR)

This table compares the relative binding affinity (RBA) of 7alpha-Thiomethyl spironolactone and related compounds to the androgen receptor, with dihydrotestosterone (DHT) as the reference standard (100%).

| Compound | Relative Binding Affinity (%) vs. DHT |

|---|---|

| Dihydrotestosterone (DHT) | 100 |

| 7alpha-Thiomethyl spironolactone (7α-TMS) | 3.0 - 8.5 |

| Spironolactone | 3.0 - 8.5 |

Angiogenesis Inhibition Studies in Pre-Clinical Models (e.g., Rabbit Corneal Micropocket Assay, Chick Chorioallantoic Membrane)

The rabbit corneal micropocket assay and the chick chorioallantoic membrane (CAM) assay are widely used in vivo models to assess the pro-angiogenic or anti-angiogenic potential of various substances nih.govnih.govnih.govehu.eusmdpi.comsemanticscholar.orgspringernature.comspringernature.com. Despite the utility of these models, a review of the available scientific literature did not yield studies specifically investigating the effect of 7alpha-Thiomethyl spironolactone on angiogenesis using either the rabbit corneal micropocket assay or the CAM model.

Effects on Gene Expression and Cellular Pathways in In Vitro Cell Models (e.g., Human Blood Mononuclear Cells)

The influence of 7alpha-Thiomethyl spironolactone on gene expression has been explored in in vitro models, such as lipopolysaccharide- and phytohemagglutinin-A-activated human blood mononuclear cells. A notable study investigated the effects of spironolactone and its key metabolites, including 7alpha-Thiomethyl spironolactone and canrenone (B1668266), on gene expression in this model nih.govnih.gov.

The results revealed that spironolactone itself significantly altered the expression of 1,018 transcripts. In stark contrast, 7alpha-Thiomethyl spironolactone and the other metabolites had a minimal impact, affecting 17 or fewer transcripts nih.gov. This finding suggests that the substantial early gene-regulatory effects of spironolactone observed in these immune cells are largely independent of the mineralocorticoid receptor and are not mediated by its major metabolites nih.govnih.gov.

Table 3: Effect of Spironolactone and Metabolites on Gene Expression in Activated Human Blood Mononuclear Cells

This table summarizes the number of gene transcripts affected by spironolactone and its metabolite, 7alpha-Thiomethyl spironolactone, after 4 hours of exposure.

| Compound | Number of Affected Transcripts |

|---|---|

| Spironolactone | 1018 |

| 7alpha-Thiomethyl spironolactone | ≤ 17 |

| Canrenone | ≤ 17 |

Interactions with Other Steroid Hormone Receptors and Carrier Proteins in Experimental Systems (e.g., Sex Hormone-Binding Globulin)

A study that evaluated the interaction of spironolactone and its metabolite 7α-thiospironolactone (the direct precursor to 7alpha-Thiomethyl spironolactone) with SHBG found that both compounds possess a very low affinity for this carrier protein wikipedia.org. While this study did not directly test 7alpha-Thiomethyl spironolactone, the structural similarity suggests its affinity for SHBG is also likely to be low. This weak binding to SHBG contrasts with the high affinity of endogenous androgens like DHT and testosterone wikipedia.org.

Table 4: Reported Affinity of Spironolactone Metabolites for Sex Hormone-Binding Globulin (SHBG)

This table describes the binding affinity of a key spironolactone metabolite for the carrier protein SHBG.

| Compound | Carrier Protein | Binding Affinity |

|---|---|---|

| 7α-Thiospironolactone | Sex Hormone-Binding Globulin (SHBG) | Very Low |

Role as a Competitive Substrate in Enzymatic Pathways (e.g., Hepatic 3-Keto Reductases)

In the realm of hepatic metabolism, 7α-thiomethyl spironolactone, the non-deuterated analogue of 7alpha-Thiomethyl spironolactone-d7 (B12422187), is understood to function as a competitive substrate for hepatic 3-keto reductases. nih.gov This interaction is significant in the context of the broader metabolic processing of spironolactone. The parent compound, spironolactone, is extensively metabolized in the liver, leading to the formation of several active metabolites, including canrenone and 7α-thiomethyl spironolactone. nih.gov

Research has indicated that 7α-thiomethyl spironolactone may competitively inhibit the conversion of canrenone to other metabolites by serving as an alternative substrate for enzymes such as hepatic 3-keto reductases. nih.gov This dynamic interplay between metabolites for the same enzymatic machinery highlights the complexity of spironolactone's metabolic pathways. The production of 3α-hydroxy and 3β-hydroxy-thiomethyl metabolites from 7α-thiomethyl spironolactone further underscores its role within these hepatic enzymatic processes. nih.gov

The liver and kidneys are recognized as primary sites for the production of 7α-thiomethyl spironolactone. nih.gov The enzymatic conversion process involves the initial transformation of spironolactone to 7α-thio-spironolactone, which is subsequently methylated to form 7α-thiomethyl spironolactone. nih.gov

Pharmacokinetic Investigations in Animal Models (e.g., Dogs) Utilizing Quantification Methodologies

The study of spironolactone's pharmacokinetics in animal models, such as dogs, is crucial for understanding its absorption, distribution, metabolism, and excretion. In these investigations, the accurate quantification of spironolactone and its various metabolites, including 7α-thiomethyl spironolactone and canrenone, is paramount. noahcompendium.co.uk Spironolactone is rapidly metabolized by the liver into these active metabolites, which are primarily responsible for the drug's therapeutic effects. noahcompendium.co.ukwikipedia.org

To achieve precise measurements of these compounds in biological samples like plasma, researchers employ advanced analytical techniques, most notably liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.govsemanticscholar.orgusp.br In such quantitative assays, the use of a stable isotope-labeled internal standard is a widely accepted practice to ensure accuracy and precision. nih.govresearchgate.netclearsynth.comtexilajournal.com 7alpha-Thiomethyl spironolactone-d7, as a deuterated variant, is ideally suited for this purpose. scbt.com Its chemical properties are nearly identical to the non-labeled 7α-thiomethyl spironolactone, but its increased mass allows it to be distinguished by the mass spectrometer. texilajournal.comwisdomlib.org This allows it to serve as a reliable internal benchmark during the quantification process, correcting for any variations that may occur during sample preparation and analysis. clearsynth.comtexilajournal.com

Pharmacokinetic studies in dogs have revealed that spironolactone is well-absorbed orally and is extensively metabolized. nih.gov The major metabolites found in the plasma of dogs are canrenone and 7α-thiomethyl spironolactone. noahcompendium.co.uk The table below summarizes key pharmacokinetic parameters of spironolactone's primary metabolite, canrenone, in dogs following oral administration.

| Parameter | Value | Conditions |

|---|---|---|

| Oral Bioavailability (relative to IV) | 83% (as measured by canrenone AUCs) | Fasted state |

| Effect of Food on Bioavailability | Significantly increased | Administered with food |

| Time to Peak Plasma Concentration (Cmax) of Canrenone | 4 hours | 2 mg/kg oral dose |

| Mean Peak Plasma Concentration (Cmax) of Canrenone | 41 ng/mL | 2 mg/kg oral dose |

| Time to Reach Steady-State | By day 3 | Multiple oral doses (2 mg/kg for 5 days) |

| Plasma Clearance of Canrenone | 3 L/h/kg | - |

| Protein Binding | ~90% | - |

Applications in Isotopic Tracing and Stable Isotope Research

Investigation of Metabolic Fate and Pathways Using Deuterium (B1214612) Labeling

7alpha-Thiomethyl spironolactone (B1682167) is a primary active metabolite of spironolactone, formed in the body through a series of metabolic steps. nih.govwikipedia.org The metabolism of spironolactone is extensive, with the liver and kidneys being potential sites for the production of 7alpha-thiomethyl spironolactone. nih.gov Studies on the parent compound, spironolactone, have identified several metabolites, including 7alpha-thiomethyl-spirolactone (TM) and canrenone (B1668266), as well as 3-alpha-hydroxy-TM and 3-beta-hydroxy-TM. nih.gov

The use of 7alpha-Thiomethyl spironolactone-d7 (B12422187) allows researchers to precisely track its metabolic journey through an organism. When introduced into a biological system, the deuterated compound follows the same metabolic pathways as the natural, non-labeled version. nih.gov Because the mass of the d7 variant is higher, analytical techniques like mass spectrometry can differentiate it and its subsequent metabolites from the endogenous pool of molecules. acs.org This enables the unambiguous identification and quantification of metabolic products derived from the administered compound, providing clear insights into its biotransformation, distribution, and excretion without the confounding presence of the naturally occurring analogue. nih.govacs.org

Quantification of Analytes in Complex Biological Samples via Mass Spectrometry

One of the most critical applications of 7alpha-Thiomethyl spironolactone-d7 is its use as an internal standard for quantitative analysis, particularly in combination with mass spectrometry (MS). acs.orglgcstandards.comscbt.com In quantitative proteomics and metabolomics, accurately measuring the concentration of a specific analyte in a complex mixture like blood plasma or tissue homogenate is a significant challenge.

Stable Isotope Dilution Analysis (SIDA) is a gold-standard technique for this purpose. A known amount of the isotopically labeled standard (this compound) is added to a biological sample containing the non-labeled analyte of interest (7alpha-Thiomethyl spironolactone). The labeled and unlabeled compounds are nearly identical chemically and thus behave the same way during sample preparation, extraction, and chromatographic separation. acs.org

However, the mass spectrometer can distinguish between them due to their mass difference. By measuring the ratio of the signal from the analyte to the signal from the internal standard, the exact concentration of the analyte in the original sample can be calculated with high precision and accuracy. acs.org This method corrects for any loss of analyte that may occur during sample processing, a common issue that can compromise quantification in other methods. High-performance liquid chromatography (HPLC) is often used to separate the compounds before they enter the mass spectrometer. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C23H25D7O3S | lgcstandards.com |

| Molecular Weight | 395.61 | lgcstandards.com |

| Isotope Type | Deuterium | lgcstandards.com |

| Unlabeled CAS Number | 38753-77-4 | lgcstandards.comscbt.com |

| Purity | >95% (HPLC) | lgcstandards.com |

| Application | Labeled metabolite of Spironolactone | scbt.com |

Potential for Studies in Protein Turnover and Interactions (General Stable Isotope Applications)

While direct studies using this compound for protein turnover analysis are not documented, the principles of stable isotope labeling are broadly applicable to understanding protein dynamics. nih.gov Stable isotope labeling in cell culture (SILAC) or in mammals (SILAM) involves introducing amino acids containing heavy isotopes (like ¹³C, ¹⁵N, or deuterium) into the system. nih.govnih.gov As new proteins are synthesized, they incorporate these labeled amino acids. researchgate.net

By tracking the rate of incorporation of the heavy label into the proteome over time, researchers can determine the fractional synthesis rates of proteins. nih.govresearchgate.net This provides a dynamic view of the proteome, revealing how quickly proteins are being made and degraded, a dimension often missing in static proteomics experiments. acs.orgscispace.com

Given that 7alpha-Thiomethyl spironolactone, as a metabolite of spironolactone, exerts its effects by interacting with protein receptors (like the mineralocorticoid and androgen receptors), the potential exists to apply stable isotope techniques to study these interactions. wikipedia.org For instance, a deuterated version of the compound could be used in conjunction with protein-level isotopic labeling to investigate how the binding of the ligand affects the turnover rate or conformational stability of its target proteins. acs.org

Table 2: Overview of Stable Isotope Labeling Techniques for Protein Analysis

| Technique | Description | Key Application | Source |

|---|---|---|---|

| Dynamic SILAC/pSILAC | Cells are grown in media with "heavy" labeled amino acids, followed by a switch to "light" unlabeled media (pulse-chase). | Measuring protein turnover and degradation rates. | nih.gov |

| SILAM | Mammals are fed a diet containing a stable isotope (e.g., ¹⁵N-labeled food). | In vivo measurement of proteome-wide protein turnover in live animals. | nih.gov |

| D₂O Labeling | Deuterium oxide (heavy water) is introduced to label newly synthesized proteins and DNA. | Quantifying cell turnover and bulk rates of protein and nucleic acid turnover. | nih.gov |

| TRAIL | Turnover and Replication Analysis by Isotope Labeling uses ¹⁵N to simultaneously measure protein degradation and cell division rates. | Integrated analysis of protein and cell turnover in tissues. | nih.gov |

Environmental Fate Tracing and Pollution Studies

Isotopically labeled compounds are invaluable for these environmental fate (eFate) studies. criver.com Using this compound would allow researchers to trace its pathway and breakdown in complex environmental matrices like soil or sediment-water systems. ucf.edu By spiking a sample with the deuterated compound, scientists can follow its dissipation over time and identify its degradation products, even at very low concentrations. nih.gov This is crucial for building a comprehensive picture of the compound's environmental risk, as it helps determine its persistence, mobility, and the nature of its breakdown products. nih.gov The use of mass spectrometry allows for the specific detection and quantification of the labeled compound and its metabolites against a complex background of other environmental chemicals. ucf.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.